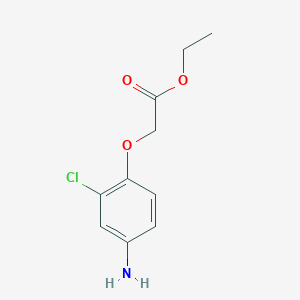

Ethyl 2-(4-amino-2-chlorophenoxy)acetate

説明

Overview of Phenoxyacetate (B1228835) Compounds in Organic Synthesis and Medicinal Chemistry Scaffolding

Phenoxyacetic acid and its derivatives represent a privileged scaffold in the realms of organic synthesis and medicinal chemistry. jetir.org The core structure, characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, provides a versatile template that can be readily functionalized to modulate its physicochemical and biological properties. In organic synthesis, phenoxyacetates are valuable intermediates due to the reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring. nih.gov

From a medicinal chemistry perspective, the phenoxyacetate framework is a constituent of numerous biologically active molecules. researchgate.net This scaffold has been incorporated into compounds exhibiting a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and herbicidal properties. nih.gov The adaptability of the phenoxyacetate core allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets.

Structural Significance of the 4-amino-2-chlorophenoxy Moiety in Compound Design

The specific substitution pattern of the 4-amino-2-chlorophenoxy moiety in Ethyl 2-(4-amino-2-chlorophenoxy)acetate imparts distinct characteristics that are highly relevant in modern compound design. The aniline-like 4-amino group can serve as a key hydrogen bond donor and a nucleophilic site for further chemical transformations. This feature is particularly exploited in the synthesis of kinase inhibitors, where the amino group often forms a critical interaction within the ATP-binding pocket of the target enzyme. nih.gov

Academic Rationale and Research Gaps Pertaining to Ethyl 2-(4-amino-2-chlorophenoxy)acetate

The primary academic rationale for the synthesis and utilization of Ethyl 2-(4-amino-2-chlorophenoxy)acetate lies in its role as a key intermediate in the construction of more complex and biologically active molecules. nih.gov Its structure is pre-organized with functional groups that are amenable to a variety of coupling reactions, making it an efficient building block for the synthesis of targeted therapies, particularly in the area of oncology.

Despite its apparent utility as a synthetic intermediate, there is a discernible gap in the publicly available academic literature regarding the detailed characterization and exploration of Ethyl 2-(4-amino-2-chlorophenoxy)acetate as a standalone compound. While its synthesis is implied in various patents, detailed experimental procedures and comprehensive spectroscopic and crystallographic data are not readily found in peer-reviewed journals. Furthermore, dedicated studies on its own potential biological activities or a detailed investigation into its physicochemical properties are sparse. This lack of foundational research presents an opportunity for further academic investigation to fully characterize this compound and potentially uncover new applications.

Detailed Research Findings

While specific, in-depth research articles focusing solely on Ethyl 2-(4-amino-2-chlorophenoxy)acetate are not abundant in the current literature, a significant amount of information can be inferred from closely related analogues and its documented use as a synthetic intermediate.

A plausible and efficient synthesis for Ethyl 2-(4-amino-2-chlorophenoxy)acetate can be extrapolated from the detailed synthesis of the analogous compound, Ethyl 2-(4-aminophenoxy)acetate. mdpi.com The synthetic route would likely involve a two-step process starting from 4-amino-2-chlorophenol (B1200274). The first step would be a Williamson ether synthesis, where the phenolic hydroxyl group of 4-amino-2-chlorophenol is reacted with ethyl bromoacetate (B1195939) in the presence of a suitable base, such as potassium carbonate, to form the corresponding phenoxyacetate. The reaction is typically carried out in an organic solvent like acetone.

Alternatively, and perhaps more strategically to avoid side reactions with the amino group, the synthesis could commence with 2-chloro-4-nitrophenol (B164951). This would be followed by the aforementioned Williamson ether synthesis to yield ethyl 2-(2-chloro-4-nitrophenoxy)acetate. The final step would then be the selective reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation. mdpi.com

Table 1: Physicochemical Properties of Ethyl 2-(4-amino-2-chlorophenoxy)acetate

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO₃ |

| Molecular Weight | 229.66 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in common organic solvents |

Note: This data is based on the chemical structure and information from chemical suppliers, as detailed experimental characterization is not widely published.

Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(4-amino-2-chlorophenoxy)acetate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.6 - 7.2 | m | 3H |

| -NH₂ | 4.5 - 5.5 | br s | 2H |

| -OCH₂- | 4.6 - 4.8 | s | 2H |

| -OCH₂CH₃ | 4.1 - 4.3 | q | 2H |

| -OCH₂CH₃ | 1.2 - 1.4 | t | 3H |

Note: These are predicted values based on the structure and known shifts for similar compounds. The presence of the chloro group is expected to deshield adjacent aromatic protons, shifting them downfield compared to the non-chlorinated analog. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(4-amino-2-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVVZKKCRPYSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 4 Amino 2 Chlorophenoxy Acetate

Targeted Synthesis via Strategic Precursor Manipulation

The most prevalent synthetic approach begins with a substituted nitrophenol, which undergoes alkylation to form an ether-ester linkage, followed by the reduction of the nitro group to the target primary amine.

Alkylation of Substituted Phenols/Nitrophenols with Haloacetates

The initial and crucial step in the primary synthetic route is the formation of the ether linkage via the alkylation of a substituted phenol (B47542). This reaction, a variation of the Williamson ether synthesis, typically involves the reaction of 2-chloro-4-nitrophenol (B164951) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939).

The reaction is conducted under basic conditions to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide to form the ether bond and yielding the intermediate, Ethyl 2-(2-chloro-4-nitrophenoxy)acetate. wikipedia.orgchemistrytalk.org Common bases and solvents are employed to facilitate this transformation, with reaction conditions optimized to maximize yield and purity. mdpi.com The use of a catalyst, such as potassium iodide, can enhance the reaction rate, particularly when using ethyl chloroacetate. mdpi.com

Table 1: Representative Reaction Conditions for Alkylation

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Catalyst | Typical Conditions |

|---|---|---|---|---|---|

| 2-Chloro-4-nitrophenol | Ethyl bromoacetate | Potassium Carbonate (K₂CO₃) | Acetone | Potassium Iodide (KI) | Reflux |

| 2-Chloro-4-nitrophenol | Ethyl chloroacetate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | None | Room Temperature |

Chemoselective Reduction of Nitroaryl Intermediates

The conversion of the intermediate, Ethyl 2-(2-chloro-4-nitrophenoxy)acetate, to the final product hinges on the selective reduction of the aromatic nitro group to a primary amine. This transformation must be "chemoselective," meaning the reducing agent should not affect other functional groups in the molecule, particularly the ester group. Two main strategies are employed for this purpose: catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. nih.govacs.org The reaction is generally clean and produces high yields. Transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers an alternative to using pressurized hydrogen gas. nih.gov

Metal-mediated reductions offer a classical and often more economical alternative to catalytic hydrogenation. The Béchamp reduction, which uses iron metal in an acidic medium (like acetic acid or dilute HCl), is a well-established method for converting aromatic nitro compounds to anilines. wikipedia.orgorgoreview.comchem-station.com

A particularly effective and milder variation for synthesizing Ethyl 2-(4-amino-2-chlorophenoxy)acetate employs iron powder in the presence of ammonium chloride (NH₄Cl) in an aqueous ethanol (B145695) solvent system. mdpi.comacs.org This method is noted for its safety, low cost, and operational simplicity, avoiding the need for pressurized hydrogen gas or more expensive catalysts. mdpi.com The reaction proceeds efficiently under reflux conditions to yield the desired amine. mdpi.com

Table 2: Comparison of Nitro Group Reduction Methodologies

| Method | Reducing System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Room temperature to moderate heat, atmospheric or elevated pressure | High selectivity, clean reaction, high yields | Requires specialized equipment for handling H₂ gas, catalyst cost |

| Metal-mediated Reduction | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) in Ethanol/Water | Reflux | Inexpensive reagents, high functional group tolerance, safer operational conditions | Can require aqueous workup to remove metal salts |

Esterification Reactions

An alternative, though less direct, synthetic pathway involves the esterification of 2-(4-amino-2-chlorophenoxy)acetic acid. This reaction, known as Fischer esterification, would involve treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, ethanol is typically used as the solvent, and water is removed as it is formed. masterorganicchemistry.com While feasible, this route is generally less common than the nitrophenol alkylation pathway because it requires the prior synthesis of the carboxylic acid precursor.

Mechanism-Oriented Studies of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of Ethyl 2-(4-amino-2-chlorophenoxy)acetate.

The alkylation of 2-chloro-4-nitrophenol proceeds via a classic SN2 mechanism. wikipedia.org The reaction is initiated by a base abstracting the acidic proton from the phenol's hydroxyl group, creating a phenoxide anion. This anion then acts as a potent nucleophile, executing a backside attack on the α-carbon of the ethyl haloacetate. The carbon-halogen bond breaks concurrently with the formation of the new carbon-oxygen (ether) bond, resulting in the displacement of the halide ion and the formation of the ether product in a single, concerted step. byjus.commasterorganicchemistry.com

The reduction of the nitro group by metal-mediated methods, such as the Fe/NH₄Cl system, is a multi-step process involving a series of single-electron transfers from the metal surface. researchgate.netresearchgate.net While the precise mechanism is complex and occurs on the surface of the iron metal, it is generally understood to proceed through several intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). wikipedia.org The final reduction of the hydroxylamine yields the primary amine (Ar-NH₂). wikipedia.org The mildly acidic conditions provided by ammonium chloride facilitate the protonation steps required throughout this reductive pathway. researchgate.net

The Fischer esterification mechanism involves the acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comchemguide.co.uk The acid catalyst first protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, which converts one of the hydroxyl groups into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product. chemguide.co.uk

Nucleophilic Aromatic Substitution Mechanisms in Phenoxy Ether Formation

The formation of the phenoxy ether core of the molecule is typically achieved via the Williamson ether synthesis. In this specific application, the reaction is a nucleophilic aromatic substitution (SNAr) rather than a simple SN2 reaction. The process involves the reaction of a phenoxide ion with an alkyl halide.

The synthesis commences with the deprotonation of 2-chloro-4-nitrophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic 2-chloro-4-nitrophenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate or ethyl chloroacetate.

The mechanism proceeds through a two-step addition-elimination sequence:

Addition of the Nucleophile: The phenoxide ion attacks the carbon atom of the aromatic ring that is bonded to the chlorine atom. This is a departure from the typical Williamson synthesis where the attack is on the alkyl halide. However, in this case, the aromatic ring is highly activated towards nucleophilic attack. This leads to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, which is typically the halide ion originally on the aromatic ring.

The presence of the nitro group (NO₂) is critical for the viability of the SNAr mechanism. As a strong electron-withdrawing group, it significantly stabilizes the negatively charged Meisenheimer complex through resonance, particularly when positioned ortho or para to the leaving group. The chloro substituent also contributes to the activation of the ring towards nucleophilic attack. The general structure of an SNAr reaction is characterized by an electron-poor aromatic ring being attacked by a nucleophile, proceeding through a carbanion intermediate. europa.eu

Electron Transfer Pathways in Nitro Group Reduction

The final step in the synthesis is the selective reduction of the nitro group on the Ethyl 2-(2-chloro-4-nitrophenoxy)acetate intermediate to an amino group (NH₂). This transformation is a six-electron reduction and can proceed through different electron transfer pathways depending on the chosen reagent. researchgate.net

Commonly, this reduction is achieved through catalytic hydrogenation or with dissolving metals.

Catalytic Hydrogenation: This is a widely used method employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂). The reaction occurs on the surface of the metal catalyst. The nitro group is sequentially reduced, often through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. researchgate.net The hydroxylamine is typically the intermediate of most interest in the mechanistic pathway, though it is rapidly reduced to the amine. researchgate.netijche.com

Metal-Based Reductions: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid (like HCl or acetic acid) or a salt like ammonium chloride (NH₄Cl). jetir.orgnumberanalytics.com The mechanism involves a series of single-electron transfers from the metal surface to the nitro group. For instance, using iron in an acidic medium, the iron is oxidized (Fe → Fe²⁺ + 2e⁻) while the nitro group is reduced. The reduction proceeds stepwise through the same nitroso and hydroxylamine intermediates. This method is often preferred in laboratory settings due to its efficiency and selectivity. jetir.org

The reduction can be conceptualized as occurring via two main pathways: a radical mechanism involving successive single-electron transfers or a two-electron reduction mechanism. researchgate.netijche.com Both pathways converge at the hydroxylamine intermediate before the final amine product is formed. researchgate.net

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthesis from a small-scale laboratory procedure to a larger, more robust process requires careful optimization of various parameters. Key considerations include the choice of solvents, the performance of catalysts, and strategies to maximize yield while minimizing impurities.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is critical in both stages of the synthesis of Ethyl 2-(4-amino-2-chlorophenoxy)acetate.

For the initial nucleophilic aromatic substitution, polar aprotic solvents are generally preferred. These solvents can effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity. francis-press.com

For the subsequent nitro reduction, the solvent system must be compatible with the reducing agent. For catalytic hydrogenation, alcohols like ethanol or methanol (B129727) are common. When using metal/acid reductants, a mixture of solvents such as ethanol and water is often employed to facilitate the dissolution of both the organic substrate and the inorganic reagents. jetir.orgnumberanalytics.com

| Reaction Step | Solvent Class | Example Solvents | Rationale for Use |

|---|---|---|---|

| Phenoxy Ether Formation (SNAr) | Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile (ACN) | Enhances nucleophilicity of the phenoxide by solvating the counter-ion; accelerates SNAr rate. |

| Nitro Group Reduction (Catalytic Hydrogenation) | Polar Protic | Ethanol, Methanol, Ethyl Acetate (B1210297) | Good solubility for the nitro-intermediate; compatible with H₂ and metal catalysts. |

| Nitro Group Reduction (Metal/Acid) | Polar Protic Mixtures | Ethanol/Water, Acetic Acid | Dissolves both the organic substrate and the inorganic acid/salt (e.g., NH₄Cl). |

Catalyst Screening and Performance Evaluation

In the nitro reduction step, the choice of catalyst is paramount for achieving high yield and selectivity. It is particularly important to select a catalyst that reduces the nitro group without affecting the chloro substituent (hydrodehalogenation) or the ester group (hydrolysis or reduction).

Palladium on Carbon (Pd/C): A highly active and common choice, but it can sometimes lead to dehalogenation, especially under harsh conditions.

Raney Nickel: An effective catalyst for nitro reductions and is often less prone to causing dehalogenation of aryl chlorides compared to Pd/C. nih.gov

Iron (Fe): Used stoichiometrically rather than catalytically, iron powder in the presence of a proton source like ammonium chloride or acetic acid is a mild, inexpensive, and highly selective method for reducing aromatic nitro groups while preserving halides and esters. jetir.org

Tin(II) Chloride (SnCl₂): Provides a mild method for reducing nitro groups and is known for its high chemoselectivity, tolerating many other functional groups. nih.gov

| Reducing System | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| H₂ / Pd/C | H₂ (balloon or pressure), Ethanol | High activity, fast reaction times | Risk of hydrodehalogenation (loss of -Cl group) |

| H₂ / Raney Ni | H₂ (balloon or pressure), Methanol/Ethanol | Good activity, lower risk of dehalogenation | Pyrophoric nature requires careful handling |

| Fe / NH₄Cl | Ethanol/Water, Reflux | Inexpensive, high selectivity, tolerates halides | Stoichiometric amounts needed, iron waste |

| SnCl₂ | Ethanol, Reflux | Very mild, excellent chemoselectivity | Stoichiometric amounts needed, tin waste |

Yield Enhancement Strategies and Impurity Profile Management

Maximizing yield and ensuring product purity are central goals in process optimization. Impurity profiling—the identification, quantification, and control of impurities—is a critical aspect of pharmaceutical development. francis-press.comajrconline.org Impurities can arise from starting materials, intermediates, by-products, or degradation products. anton-paar.com

Potential Impurities and Control Strategies:

Unreacted Starting Materials: Incomplete conversion can leave residual 2-chloro-4-nitrophenol or the nitro-intermediate.

Control: Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Adjusting stoichiometry or reaction time can drive the reaction forward.

Hydrolysis of Ester: The ethyl acetate group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures.

Control: Using milder bases like K₂CO₃ instead of NaOH for the ether synthesis and avoiding harsh acidic conditions during the reduction workup.

Hydrodehalogenation: During catalytic hydrogenation, the C-Cl bond can be cleaved, leading to the formation of Ethyl 2-(4-aminophenoxy)acetate as an impurity.

Control: Screening catalysts (e.g., using Raney Ni or Fe/NH₄Cl) and optimizing hydrogenation conditions (lower pressure, temperature).

Formation of Azo/Azoxy Compounds: Incomplete reduction of the nitro group can sometimes lead to the condensation of intermediates (nitroso and hydroxylamine) to form dimeric azo or azoxy impurities.

Control: Ensuring sufficient reducing agent and adequate reaction time to drive the reduction to the amine stage.

Effective impurity management involves a combination of controlling reaction conditions and implementing robust purification procedures, such as recrystallization or column chromatography, for the final product.

Emerging Synthetic Approaches for Related Phenoxyacetates

While the traditional two-step synthesis is robust, modern methodologies are being explored to improve the efficiency, safety, and environmental footprint of phenoxyacetate (B1228835) synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, often from hours to minutes. researchgate.netcrdeepjournal.org This technique provides rapid and uniform heating, which can lead to higher yields and cleaner reactions by minimizing the formation of side products. anton-paar.com

Phase-Transfer Catalysis (PTC): For the ether formation step, PTC can enhance reaction rates and yields. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the ethyl haloacetate resides, accelerating the reaction under milder conditions. ijche.combiomedres.usseqens.com The combination of PTC with sonication (ultrasound) has also been shown to be effective. ijche.com

Flow Chemistry: Performing reactions in a continuous flow system rather than a batch reactor offers significant advantages in safety, control, and scalability. ajrconline.org For the synthesis of phenoxyacetates, a flow process could telescope the etherification and reduction steps. The superior heat and mass transfer in flow reactors allows for the safe use of more reactive conditions, potentially accelerating the synthesis and improving consistency. europa.eu This approach is particularly beneficial for managing highly exothermic reactions like nitrations or certain reductions. europa.eu

These emerging techniques represent the ongoing effort to develop more sustainable and efficient synthetic routes in chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Amino 2 Chlorophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

This section was planned to detail the molecular structure of Ethyl 2-(4-amino-2-chlorophenoxy)acetate through different NMR techniques.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)Two-dimensional NMR techniques are powerful tools for elucidating complex molecular structures.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of different protons. Regrettably, no research detailing the use of these 2D NMR techniques for the structural elucidation of Ethyl 2-(4-amino-2-chlorophenoxy)acetate could be located.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules. An ESI-MS analysis would show the protonated molecule [M+H]⁺ and could be coupled with tandem mass spectrometry (MS/MS) to study its fragmentation pathways. This would provide valuable information for confirming the connectivity of the molecule. As with the other techniques, no ESI-MS or ESI-MS/MS data for Ethyl 2-(4-amino-2-chlorophenoxy)acetate is currently available.

While no data was found for the target compound, a study on the closely related analogue, Ethyl 2-(4-aminophenoxy)acetate , which lacks the chlorine atom, does provide detailed spectroscopic analysis. mdpi.com This information on the analogue could serve as a useful reference point for any future research on Ethyl 2-(4-amino-2-chlorophenoxy)acetate.

The absence of empirical data for the specified compound makes it impossible to generate the requested scientific article with the required level of detail and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like Ethyl 2-(4-amino-2-chlorophenoxy)acetate. In GC-MS, the compound is first vaporized and separated from any impurities based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Table 1: Predicted Major Mass Fragments for Ethyl 2-(4-amino-2-chlorophenoxy)acetate

| Fragment | Predicted m/z |

| [M]⁺ (C₁₀H₁₂ClNO₃) | 229/231 |

| [M - OCH₂CH₃]⁺ | 184/186 |

| [M - COOCH₂CH₃]⁺ | 156/158 |

| [Cl-C₆H₃(NH₂)-O-CH₂]⁺ | 156/158 |

| [Cl-C₆H₃(NH₂)-OH]⁺ | 143/145 |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic ratio of approximately 3:1.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FT-IR spectrum of Ethyl 2-(4-amino-2-chlorophenoxy)acetate is expected to exhibit characteristic absorption bands corresponding to its various structural features. The primary amino group (-NH₂) should show symmetric and asymmetric stretching vibrations. The ester group will be identifiable by its strong carbonyl (C=O) stretch and C-O stretches. The aromatic ring will have characteristic C-H and C=C stretching vibrations. The ether linkage and the C-Cl bond will also produce distinct absorption bands.

Table 2: Expected FT-IR Absorption Bands for Ethyl 2-(4-amino-2-chlorophenoxy)acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Ester (C=O) | C=O Stretch | 1735-1750 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether (C-O-C) | C-O Stretch | 1000-1300 |

| Ester (C-O) | C-O Stretch | 1000-1300 |

| Alkyl C-H | C-H Stretch | 2850-3000 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| C-Cl | C-Cl Stretch | 600-800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR for functional group identification. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. In general, non-polar bonds and symmetric vibrations tend to produce strong Raman signals, while polar bonds are more prominent in FT-IR spectra. For Ethyl 2-(4-amino-2-chlorophenoxy)acetate, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. The C-Cl bond should also be Raman active.

Table 3: Expected Raman Shifts for Ethyl 2-(4-amino-2-chlorophenoxy)acetate

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing | 1000-1600 |

| C-Cl | C-Cl Stretch | 600-800 |

| Ester (C=O) | C=O Stretch | 1735-1750 |

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like Ethyl 2-(4-amino-2-chlorophenoxy)acetate, the most significant electronic transitions are typically π → π* transitions associated with the benzene (B151609) ring.

While specific experimental UV-Vis data for the title compound is not available, a study on the closely related compound, Ethyl 2-(4-aminophenoxy)acetate (which lacks the chloro substituent), reported two spectral bands at 299 nm and 234 nm. mdpi.com These were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com The presence of the chlorine atom in Ethyl 2-(4-amino-2-chlorophenoxy)acetate, being an auxochrome, would be expected to cause a slight shift in the absorption maxima (a bathochromic or red shift is common for halogens).

Table 4: Experimental UV-Vis Data for the Analogue Ethyl 2-(4-aminophenoxy)acetate mdpi.com

| Wavelength (λmax) | Electronic Transition |

| 299 nm | HOMO→LUMO |

| 234 nm | HOMO→LUMO+2 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Molecular Geometry and Conformation Analysis

Although a crystal structure for Ethyl 2-(4-amino-2-chlorophenoxy)acetate has not been reported, the crystal structure of its analogue, Ethyl 2-(4-aminophenoxy)acetate, has been determined. mdpi.com For this related molecule, the crystal system is triclinic with a P-1 space group. mdpi.com The molecule is not perfectly planar, with the ethyl acetate (B1210297) group showing some conformational flexibility. The crystal packing is stabilized by intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen of the ester. mdpi.com

Table 5: Crystallographic Data for the Analogue Ethyl 2-(4-aminophenoxy)acetate mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2104(6) |

| b (Å) | 10.3625(9) |

| c (Å) | 11.9562(9) |

| α (°) | 101.787(7) |

| β (°) | 91.849(6) |

| γ (°) | 102.755(7) |

| Volume (ų) | 968.02(14) |

Elemental Analysis for Compositional VerificationWhile the molecular formula (C9H10ClNO3) and molecular weight (229.66 g/mol ) are known, specific experimental data from elemental analysis (found percentages of Carbon, Hydrogen, and Nitrogen) to compare with theoretical values could not be found in the searched resources.

Due to the absence of the necessary scientific data for Ethyl 2-(4-amino-2-chlorophenoxy)acetate, the detailed article focusing on its advanced structural elucidation as per the requested outline cannot be generated at this time.

Reactivity, Derivatization, and Chemical Transformations of Ethyl 2 4 Amino 2 Chlorophenoxy Acetate

Reactions at the Aromatic Amino Group

The primary amino group attached to the aromatic ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, diazotization, and condensation reactions. These transformations are fundamental in synthesizing a diverse array of derivatives.

The nucleophilic nature of the aromatic amino group allows it to readily react with acylating and sulfonylating agents.

Acylation: In a typical acylation reaction, the amino group attacks the electrophilic carbonyl carbon of an acyl halide or anhydride (B1165640). This results in the formation of an amide linkage. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. For instance, the reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative.

Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Product |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Acetyl chloride | Ethyl 2-(4-acetamido-2-chlorophenoxy)acetate |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Benzoyl chloride | Ethyl 2-(4-benzamido-2-chlorophenoxy)acetate |

Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl halide, typically in the presence of a base. This reaction leads to the formation of a sulfonamide. A common sulfonylating agent is p-toluenesulfonyl chloride, which would yield the corresponding tosylamide.

Representative Sulfonylation Reaction

| Reactant 1 | Reactant 2 | Product |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | p-Toluenesulfonyl chloride | Ethyl 2-(2-chloro-4-(p-tolylsulfonamido)phenoxy)acetate |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Methanesulfonyl chloride | Ethyl 2-(2-chloro-4-(methylsulfonamido)phenoxy)acetate |

The aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Diazotization: This reaction is typically carried out by treating the aromatic amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. researchgate.net The resulting diazonium salt of Ethyl 2-(4-amino-2-chlorophenoxy)acetate is highly reactive. researchgate.net

Coupling Reactions: The formed diazonium salt can then undergo coupling reactions with activated aromatic compounds, such as phenols or anilines, to form azo compounds, which are often colored and find applications as dyes. ajchem-a.com For example, coupling with phenol (B47542) would result in an azo dye. These reactions are fundamental in the synthesis of various azo compounds. ajchem-a.com

Representative Diazotization and Coupling Reaction

| Reactant 1 (after diazotization) | Coupling Agent | Product Class |

| Ethyl 2-(2-chloro-4-diazoniumphenoxy)acetate chloride | Phenol | Azo dye |

| Ethyl 2-(2-chloro-4-diazoniumphenoxy)acetate chloride | N,N-Dimethylaniline | Azo dye |

| Ethyl 2-(2-chloro-4-diazoniumphenoxy)acetate chloride | Ethyl acetoacetate | Azo compound |

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. vanderbilt.edu The reaction is typically catalyzed by an acid or a base. The stability of the resulting imine can vary, with those derived from aromatic aldehydes generally being more stable due to conjugation. researchgate.net

Representative Condensation Reactions

| Reactant 1 | Carbonyl Compound | Product |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Benzaldehyde | Ethyl 2-(4-(benzylideneamino)-2-chlorophenoxy)acetate |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Acetone | Ethyl 2-(2-chloro-4-(isopropylideneamino)phenoxy)acetate |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Ethyl acetoacetate | Ethyl 2-(2-chloro-4-((3-ethoxy-3-oxobutan-2-ylidene)amino)phenoxy)acetate |

Transformations Involving the Ester Moiety

The ethyl ester group in Ethyl 2-(4-amino-2-chlorophenoxy)acetate is susceptible to hydrolysis and transesterification, which are characteristic reactions of esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-amino-2-chlorophenoxy)acetic acid, and ethanol (B145695). This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting carboxylate salt is resistant to further nucleophilic attack.

The kinetics of the hydrolysis of similar phenoxyacetic acid esters have been shown to be pH-dependent. researchgate.net The rate of hydrolysis is influenced by factors such as temperature and the concentration of the acid or base catalyst.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess. masterorganicchemistry.com For example, reacting Ethyl 2-(4-amino-2-chlorophenoxy)acetate with methanol (B129727) in the presence of an acid catalyst would produce Methyl 2-(4-amino-2-chlorophenoxy)acetate and ethanol. This process is valuable for synthesizing a variety of ester derivatives.

Representative Transesterification Reactions

| Reactant 1 | Alcohol | Catalyst | Product |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Methanol | Acid or Base | Methyl 2-(4-amino-2-chlorophenoxy)acetate |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Isopropanol | Acid or Base | Isopropyl 2-(4-amino-2-chlorophenoxy)acetate |

| Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Benzyl alcohol | Acid or Base | Benzyl 2-(4-amino-2-chlorophenoxy)acetate |

Reduction to Corresponding Alcohols and Amines

The ethyl ester functional group in Ethyl 2-(4-amino-2-chlorophenoxy)acetate can be selectively reduced to its corresponding primary alcohol, 2-(4-amino-2-chlorophenoxy)ethan-1-ol. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. youtube.com The standard procedure involves treating the ester with LiAlH₄ in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. ic.ac.ukreddit.com

However, the presence of other functional groups, such as the aryl chloride, requires careful consideration of chemoselectivity. While LiAlH₄ is primarily used for reducing polar functional groups, it can, under certain conditions, also reduce aryl halides to the corresponding arene, a process known as hydrodehalogenation. This potential side reaction could lead to a mixture of products.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature). youtube.comnih.gov This chemoselectivity allows it to reduce aldehydes and ketones in the presence of esters. beilstein-journals.org However, the reactivity of NaBH₄ can be enhanced by using higher temperatures, high-boiling point solvents, or adding Lewis acids (e.g., CeCl₃), which can facilitate the reduction of some esters. researchgate.net A NaBH₄-based system could potentially offer a more selective route to the desired alcohol, minimizing the risk of dehalogenation of the chlorophenyl ring. The primary amino group on the aromatic ring is generally unreactive towards hydride-reducing agents.

The table below summarizes common reducing agents and their expected reactivity with the target compound.

| Reagent | Target Functional Group | Expected Product | Potential Side Reactions |

| Lithium Aluminum Hydride (LiAlH₄) | Ethyl Ester | 2-(4-amino-2-chlorophenoxy)ethan-1-ol | Reduction of the aryl chloride (dehalogenation) |

| Sodium Borohydride (NaBH₄) | Ethyl Ester | No reaction under standard conditions | Reduction may occur with additives or harsh conditions |

Reactivity of the Chlorophenyl Ring and Phenoxy Ether Linkage

The substituted aromatic ring and the ether bond are central to the compound's reactivity, offering pathways for substitution, oxidation, and cleavage.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The viability of this reaction depends heavily on the electronic properties of the aromatic ring. The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, the chlorine atom). tandfonline.comfishersci.se These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. cdnsciencepub.com

In Ethyl 2-(4-amino-2-chlorophenoxy)acetate, the chlorine atom is the leaving group. The amino group (-NH₂) is located para to the chlorine, and the phenoxyacetate (B1228835) group (-OCH₂COOEt) is ortho. The amino group is a powerful electron-donating group (EDG), which increases electron density on the aromatic ring, thereby deactivating it towards nucleophilic attack. This makes the SNAr reaction on this substrate particularly challenging under standard conditions. acs.orgacs.org Consequently, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., thiolates), may be required to achieve substitution of the chlorine atom.

The 4-aminophenol (B1666318) moiety within the molecule is susceptible to oxidation. The electrochemical or chemical oxidation of 4-aminophenol and its derivatives typically proceeds via a one-electron oxidation to form a phenoxy free radical, which can then be further oxidized to a quinone-imine. researchgate.netnih.gov For Ethyl 2-(4-amino-2-chlorophenoxy)acetate, oxidation would yield the corresponding 2-chloro-1,4-benzoquinone-imine derivative.

These quinone-imines are highly reactive electrophiles. nih.gov They can undergo various subsequent reactions, including hydrolysis to form benzoquinones and ammonia, or polymerization to yield complex, often colored, polymeric structures. ua.es The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. The presence of the chlorine atom on the ring influences the compound's redox potential and can affect the stability and subsequent reactivity of the resulting quinone-imine intermediate. nih.gov

The phenoxy ether linkage (an aryl-alkyl ether) in the molecule can be cleaved under stringent conditions. The most common methods for cleaving such ethers involve treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃). nih.govresearchgate.net

The mechanism with HBr or HI involves the initial protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). For aryl-alkyl ethers, the cleavage typically occurs via an SN2 attack on the less sterically hindered alkyl carbon, breaking the alkyl C-O bond. This would result in the formation of 4-amino-2-chlorophenol (B1200274) and ethyl 2-bromoacetate (or the corresponding iodo-derivative).

Boron tribromide is another highly effective reagent for cleaving aryl ethers, often working at lower temperatures than hydrogen halides. researchgate.netgvsu.educore.ac.uk The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the cleavage of the C-O bond. A subsequent aqueous workup liberates the final phenol product, 4-amino-2-chlorophenol.

Strategic Derivatization for Enhanced Research Capabilities

Chemical derivatization is a powerful tool used to modify an analyte to improve its suitability for a specific analytical method, such as chromatography. libretexts.org For Ethyl 2-(4-amino-2-chlorophenoxy)acetate, the primary aromatic amine is the main target for derivatization to enhance chromatographic separation and detection sensitivity.

The primary amino group can be readily derivatized with a variety of reagents to attach a chromophore or fluorophore, significantly enhancing detection by UV-Visible or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This is particularly useful for trace analysis where high sensitivity is required. nih.gov

Common derivatization strategies include:

Fluorescent Labeling: Reagents like dansyl chloride (DNS-Cl), o-phthalaldehyde (B127526) (OPA) with a thiol, and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with primary amines to form highly fluorescent products. researchgate.netmdpi.comthermofisher.com This allows for detection at very low concentrations using a fluorescence detector (FLD). The choice of reagent can be tailored to the specific excitation and emission wavelengths available. nih.gov

UV-Vis Labeling: Attaching a moiety with strong UV absorbance can improve detection for UV-Vis based HPLC.

Mass Spectrometry (MS) Enhancement: Derivatization can improve ionization efficiency for LC-MS analysis or increase the volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. jfda-online.com For GC-MS, the ester group would typically be hydrolyzed to a carboxylic acid first, followed by derivatization (e.g., silylation or methylation) of both the amine and the newly formed acid to create a more volatile compound. nih.govresearchgate.netresearchgate.net

The following table details common derivatizing agents for the primary amine group and their benefits for chromatographic analysis.

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Advantage |

| Dansyl chloride | DNS-Cl | Primary Amine | HPLC-FLD, LC-MS | Forms highly fluorescent and environment-sensitive derivatives. researchgate.net |

| o-Phthalaldehyde (+ thiol) | OPA | Primary Amine | HPLC-FLD | Rapid reaction, forms fluorescent isoindole products. nih.govnih.gov |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary Amine | HPLC-FLD | Forms stable, highly fluorescent derivatives. nih.gov |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary Amine | HPLC-FLD | Fluorogenic reagent that reacts with primary and secondary amines. mdpi.com |

Introduction of Spectroscopic Tags for Advanced Characterization

The structural elucidation and quantification of Ethyl 2-(4-amino-2-chlorophenoxy)acetate and its metabolites in complex matrices necessitate the use of sensitive analytical techniques. The introduction of spectroscopic tags can significantly enhance detectability and simplify analysis by methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct studies on the spectroscopic tagging of Ethyl 2-(4-amino-2-chlorophenoxy)acetate are not prevalent in the literature, methodologies applied to structurally similar compounds, such as chlorinated phenols, offer valuable insights into potential derivatization strategies.

One such strategy involves the chemical tagging of the phenoxy portion of the molecule. For instance, a method for the derivatization of chlorinated phenols employs diethyl (bromodifluoromethyl)phosphonate to introduce a difluoromethyl (CF2H) tag. nih.gov This tagging results in derivatives with unique signals in ¹H, ¹⁹F, and ¹³C NMR spectra, facilitating clear discrimination between isomers. nih.gov This approach could potentially be adapted to tag the phenoxy group of Ethyl 2-(4-amino-2-chlorophenoxy)acetate, thereby enhancing its NMR spectroscopic signature for detailed structural analysis and quantification.

Another key functional handle for derivatization is the primary amino group. This group can be readily acylated or alkylated with reagents containing spectroscopic probes. For example, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent used to introduce a fluorescent tag onto primary and secondary amines, enabling highly sensitive detection by fluorescence spectroscopy. Similarly, reaction with isotopically labeled acylating agents can introduce mass tags for sensitive and specific quantification by mass spectrometry.

The following table summarizes potential spectroscopic tagging strategies for Ethyl 2-(4-amino-2-chlorophenoxy)acetate based on the reactivity of its functional groups:

| Functional Group | Derivatization Reagent (Example) | Spectroscopic Tag | Analytical Technique |

| Phenoxy Group | Diethyl (bromodifluoromethyl)phosphonate | Difluoromethyl (-CF₂H) | NMR Spectroscopy |

| Amino Group | Dansyl Chloride | Dansyl | Fluorescence Spectroscopy |

| Amino Group | Isotopic Acylating Agent (e.g., ¹³C-acetic anhydride) | Isotope Label | Mass Spectrometry |

These derivatization reactions would introduce moieties that provide a distinct spectroscopic signal, thereby facilitating the qualitative and quantitative analysis of the parent compound and its derivatives in various analytical applications.

Chiral Derivatization for Enantiomeric Separation and Resolution

The presence of a stereocenter in a molecule necessitates methods for the separation and analysis of its enantiomers, as they often exhibit different biological activities. While Ethyl 2-(4-amino-2-chlorophenoxy)acetate itself is not chiral, derivatization or substitution at the α-position of the acetate (B1210297) moiety could introduce a chiral center. For such chiral analogues, enantiomeric separation would be a critical step in their characterization. Chiral derivatization is a powerful technique for the resolution of racemic mixtures, converting enantiomers into diastereomers with distinct physical properties, which allows for their separation by standard chromatographic or crystallization techniques. wikipedia.orgtcichemicals.com

Drawing parallels from related chlorophenoxyacetic acid derivatives, several chiral derivatization strategies can be envisioned. For chiral carboxylic acid analogues, reaction with a chiral amine, such as (S)-(-)-α-methylbenzylamine, would form diastereomeric amides. These diastereomers can then be separated by chromatography (e.g., HPLC) on a non-chiral stationary phase. Subsequent hydrolysis of the separated amides would yield the pure enantiomers of the carboxylic acid.

Similarly, if a chiral amine derivative of Ethyl 2-(4-amino-2-chlorophenoxy)acetate were synthesized, it could be resolved by reaction with a chiral carboxylic acid, like (S)-(+)-mandelic acid, to form diastereomeric salts. wikipedia.org These salts often exhibit different solubilities, allowing for separation by fractional crystallization. wikipedia.org

The enantiomeric separation of chlorophenoxy acid herbicides has been successfully achieved using chiral stationary phases in high-performance liquid chromatography (HPLC), which represents a direct method for resolution without derivatization. researchgate.net However, in cases where direct separation is challenging, chiral derivatization remains a valuable and widely used alternative.

The table below outlines potential chiral derivatization approaches for hypothetical chiral analogues of Ethyl 2-(4-amino-2-chlorophenoxy)acetate:

| Chiral Analogue | Chiral Derivatizing Agent (Example) | Diastereomeric Product | Separation Technique |

| Chiral Carboxylic Acid Analogue | (S)-(-)-α-Methylbenzylamine | Diastereomeric Amides | HPLC |

| Chiral Amine Analogue | (S)-(+)-Mandelic Acid | Diastereomeric Salts | Fractional Crystallization |

The choice of the chiral derivatizing agent is crucial and often requires empirical screening to achieve optimal separation of the resulting diastereomers. wikipedia.org

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms of key chemical transformations involving Ethyl 2-(4-amino-2-chlorophenoxy)acetate is fundamental for optimizing reaction conditions and controlling product outcomes. While specific mechanistic studies on this exact molecule are limited, the reactivity of the ester and chlorophenoxyacetic acid moieties has been investigated in related systems.

A key transformation for this class of compounds is esterification and its reverse reaction, hydrolysis. Kinetic studies on the esterification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) with 2-ethylhexanol in the presence of sulfuric acid as a catalyst have provided insights into the reaction mechanism. researchgate.netum.edu.my The proposed mechanism follows the classical acid-catalyzed esterification pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic hydroxyl group of the alcohol. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. researchgate.net The presence of water can inhibit the catalytic activity of the acid and promote the reverse hydrolysis reaction. researchgate.net

The general steps for the acid-catalyzed esterification of a chlorophenoxyacetic acid can be summarized as follows:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst.

Nucleophilic attack: The alcohol attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The reactivity of the amino group is also of significant interest. The nucleophilicity of the aromatic amine is reduced by the electron-withdrawing effect of the chloro substituent and the phenoxyacetate group. Nevertheless, it can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. The mechanisms of these reactions are well-established in organic chemistry. For instance, acylation with an acid chloride or anhydride proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.

Further mechanistic studies on the specific reactions of Ethyl 2-(4-amino-2-chlorophenoxy)acetate, particularly those involving the interplay of its different functional groups, would be valuable for expanding its synthetic utility.

Computational and Theoretical Insights into Ethyl 2-(4-amino-2-chlorophenoxy)acetate Remain Undocumented in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of computational and theoretical studies focused specifically on the chemical compound Ethyl 2-(4-amino-2-chlorophenoxy)acetate. Despite the availability of advanced computational chemistry methods that are routinely used to investigate the electronic and structural properties of molecules, this particular compound does not appear to have been the subject of such detailed theoretical analysis in accessible research databases.

Therefore, it is not possible to provide specific, data-driven content for the requested sections on its computational chemistry and theoretical properties. Generating such an article would require access to research findings that are currently not available in the public domain.

Geometry Optimization: Bond lengths and angles, particularly around the chlorinated phenyl ring, would differ due to steric and electronic effects of the chlorine atom.

Frontier Molecular Orbitals (HOMO-LUMO): The electronegativity of chlorine would likely lower the energy levels of the molecular orbitals, affecting the HOMO-LUMO energy gap, which is crucial for determining chemical reactivity and electronic properties.

Molecular Electrostatic Potential (MEP): The MEP map would show a significantly different charge distribution, with the region around the chlorine atom exhibiting altered electrostatic potential, influencing intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: Intramolecular charge transfer and hyperconjugative interactions would be modified by the electron-withdrawing nature of the chlorine substituent.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness would be quantitatively different from the non-chlorinated version.

Spectroscopic Parameters: Predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption bands would all be distinct due to the influence of the chlorine atom on the molecular structure and electronic environment.

Without dedicated Density Functional Theory (DFT) calculations or other theoretical studies for Ethyl 2-(4-amino-2-chlorophenoxy)acetate, a scientifically accurate and detailed analysis as per the requested outline cannot be constructed.

Computational Chemistry and Theoretical Studies of Ethyl 2 4 Amino 2 Chlorophenoxy Acetate

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org For a molecule like Ethyl 2-(4-amino-2-chlorophenoxy)acetate, an MD simulation would provide detailed insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotating around its single bonds.

The process begins by creating a computational model of the molecule within a simulated environment, typically a box of water molecules to mimic physiological conditions. The interactions between all atoms are governed by a set of equations known as a force field. The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict its position and velocity a short time step into the future. Repeating this process millions of times generates a trajectory that illustrates how the molecule behaves and changes shape over nanoseconds or even microseconds. nih.gov

Analysis of this trajectory would reveal the most stable conformations of Ethyl 2-(4-amino-2-chlorophenoxy)acetate, the energy barriers between different conformations, and the flexibility of various parts of the molecule, such as the ethyl acetate (B1210297) side chain. oup.com This information is crucial for understanding how the molecule's shape might influence its biological activity.

Table 1: Hypothetical Analysis of Key Dihedral Angles in Ethyl 2-(4-amino-2-chlorophenoxy)acetate via MD Simulation

| Dihedral Angle | Description | Predicted Stable Conformations (Degrees) | Significance |

| O-C-C-O | Rotation around the ester side chain | ~180° (anti-periplanar), ±60° (gauche) | Determines the orientation of the carbonyl group, influencing potential hydrogen bond acceptance. |

| Ar-O-C-C | Rotation around the phenoxy ether bond | ~0° and ~180° | Governs the overall shape and spatial relationship between the aromatic ring and the acetate group. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov This method is instrumental in drug discovery for predicting the activity of new molecules. hufocw.org

To build a QSAR model for a class of compounds including Ethyl 2-(4-amino-2-chlorophenoxy)acetate, the first step is to calculate a set of numerical values known as molecular descriptors for each molecule. protoqsar.com These descriptors quantify various aspects of the molecular structure, including its size, shape, lipophilicity, and electronic properties. drugdesign.org

Once a database of compounds with known activities and their corresponding descriptors is compiled, statistical or machine learning methods—such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM)—are used to create a mathematical equation that correlates the descriptors with the activity. nih.gov This equation forms the predictive model. A well-validated QSAR model can then be used to estimate the activity of new, unsynthesized molecules based solely on their calculated descriptors, thereby prioritizing the most promising candidates for synthesis and testing. crpsonline.comresearchgate.net

Table 2: Key Molecular Descriptors for QSAR Analysis of Ethyl 2-(4-amino-2-chlorophenoxy)acetate

| Descriptor Class | Specific Descriptor | Typical Value/Interpretation | Relevance to Activity/Property |

| Constitutional | Molecular Weight (MW) | ~229.65 g/mol | Relates to size and diffusion properties. |

| Topological | Topological Polar Surface Area (TPSA) | Calculated based on N and O atoms | Predicts membrane permeability and bioavailability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Estimated value | Measures lipophilicity, influencing how the molecule interacts with biological membranes. |

| Electronic | HOMO/LUMO Energies | Calculated via quantum mechanics | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. ucsb.edu |

| Steric | Molar Refractivity (MR) | Calculated value | Describes the volume and polarizability of the molecule, affecting receptor fit. nih.gov |

The fundamental principle of organic chemistry is that a molecule's structure dictates its reactivity. numberanalytics.com Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can be used to quantify this relationship. mdpi.com For Ethyl 2-(4-amino-2-chlorophenoxy)acetate, specific structural features are expected to govern its chemical behavior.

The aromatic ring is activated by the electron-donating amino (-NH2) group and deactivated by the electron-withdrawing chloro (-Cl) and phenoxy (-OAr) groups. DFT calculations can map the electron density across the molecule, identifying sites most susceptible to electrophilic or nucleophilic attack. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. numberanalytics.com A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater tendency to accept electrons (electrophilicity). By correlating these calculated electronic properties with experimental reactivity data, a predictive model of the molecule's chemical profile can be established. nih.govnih.gov

Molecular Docking and Ligand-Binding Site Interaction Analysis (Focus on Computational Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as Ethyl 2-(4-amino-2-chlorophenoxy)acetate) when it binds to a second molecule (a receptor, typically a protein). wikipedia.org It is a cornerstone of structure-based drug design. nih.gov

The docking process involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm systematically explores the vast number of possible orientations and conformations of the ligand within the receptor's binding site. researchgate.net For each generated "pose," the scoring function calculates a score that estimates the binding free energy. The pose with the best score is predicted to be the most likely binding mode. iaanalysis.com

In the absence of a known protein target for Ethyl 2-(4-amino-2-chlorophenoxy)acetate, docking studies could be performed against model receptor sites. These could be the known targets of structurally similar compounds or proteins representative of a class of targets, such as kinases or nuclear receptors. The results would provide hypotheses about the molecule's potential biological targets and its mechanism of action at the atomic level. jabonline.in

Once a preferred binding pose is identified through docking, it is crucial to analyze the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions, though individually weak, collectively determine the binding affinity and specificity. acs.org They include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov

For Ethyl 2-(4-amino-2-chlorophenoxy)acetate, the amino group can act as a hydrogen bond donor, while the ester carbonyl and ether oxygens can act as hydrogen bond acceptors. The aromatic ring can participate in hydrophobic or pi-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket. The chlorine atom can form halogen bonds, a specific type of non-covalent interaction. Computational tools can visualize and quantify these interactions, providing a detailed map of the binding interface that is invaluable for rationally designing more potent and selective analogs.

Table 3: Potential Non-Covalent Interactions of Ethyl 2-(4-amino-2-chlorophenoxy)acetate in a Model Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue(s) |

| Amino (-NH₂) group | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine (side-chain carbonyl or hydroxyl) |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine (side-chain amine or hydroxyl) |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine (side-chain hydroxyl) |

| Phenyl Ring | Hydrophobic / π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Chloro (-Cl) group | Halogen Bond / Hydrophobic | Electron-rich atoms (e.g., backbone carbonyl oxygen), Leucine, Isoleucine |

As of the latest available scientific literature, detailed computational chemistry and theoretical studies, specifically focusing on the energy framework analysis for the quantification of intermolecular interactions in the crystal structure of Ethyl 2-(4-amino-2-chlorophenoxy)acetate, have not been published.

Extensive searches of chemical and crystallographic databases, as well as the broader scientific literature, did not yield any reports on the crystal structure determination or subsequent computational analysis for this specific compound. Therefore, data regarding its intermolecular interaction energies, such as electrostatic, polarization, dispersion, and repulsion energies, are not available.

Consequently, the generation of data tables and a detailed discussion on the energy framework analysis for Ethyl 2-(4-amino-2-chlorophenoxy)acetate cannot be provided at this time. Further experimental and computational research, beginning with the successful crystallization and X-ray diffraction analysis of the compound, would be required to enable such a study.

Applications As a Synthetic Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The compound's structure is well-suited for serving as a foundational element in the synthesis of larger, more elaborate organic molecules, including advanced chemical scaffolds and derivatives with diverse functional profiles.

Ethyl 2-(4-amino-2-chlorophenoxy)acetate is an ideal starting material for creating advanced chemical scaffolds due to its bifunctional nature. The primary amine can act as a nucleophile to form amide, sulfonamide, or urea (B33335) linkages, while the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with other amines or alcohols. This dual reactivity allows it to function as a linker, connecting two different molecular fragments to generate novel and complex scaffolds. The presence of the chloro group on the aromatic ring provides an additional site for modification, for instance, through cross-coupling reactions, further expanding its utility in building diverse molecular frameworks.

The reactivity of the primary amino group and the ester moiety allows for extensive derivatization, leading to a wide array of compounds with different physicochemical properties and potential biological activities. The amino group can readily undergo acylation, sulfonation, and reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid, converted into amides via aminolysis, or reduced to an alcohol. This versatility enables the synthesis of a large library of derivatives from a single, readily accessible starting material.

Table 1: Potential Derivatization Reactions of Ethyl 2-(4-amino-2-chlorophenoxy)acetate

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Aromatic Amine | Acylation | Acetyl Chloride | Amide |

| Aromatic Amine | Sulfonylation | Tosyl Chloride | Sulfonamide |

| Aromatic Amine | Schiff Base Formation | Benzaldehyde | Imine |

| Ethyl Ester | Hydrolysis | Sodium Hydroxide (B78521) | Carboxylic Acid |

| Ethyl Ester | Aminolysis | Ammonia | Primary Amide |

| Ethyl Ester | Reduction | Lithium Aluminum Hydride | Primary Alcohol |

Key Intermediate in the Formation of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Ethyl 2-(4-amino-2-chlorophenoxy)acetate serves as a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic rings.

The functional groups within Ethyl 2-(4-amino-2-chlorophenoxy)acetate are strategically positioned to facilitate the construction of fused heterocyclic systems.

Quinazolinones: The synthesis of quinazolinone derivatives can be achieved from the corresponding 2-(4-amino-2-chlorophenoxy)acetic acid (obtained after ester hydrolysis). General synthetic methods show that cyclization can be accomplished by reacting the amino-acid precursor with a suitable C1 source, such as formic acid or an orthoformate, to construct the pyrimidinone ring fused to the benzene (B151609) ring. nih.govorganic-chemistry.orgnih.gov The amino group on the phenoxy moiety remains available for further functionalization.

Triazoles: This compound is a suitable precursor for 1,2,4-triazole (B32235) derivatives. The synthesis typically involves a two-step process. nih.govfrontiersin.org First, the ethyl ester is converted to 2-(4-amino-2-chlorophenoxy)acetohydrazide by reacting it with hydrazine (B178648) hydrate. Second, this hydrazide intermediate is cyclized with a reagent such as formic acid or carbon disulfide to form the five-membered triazole ring. google.com

Indoles: While not a conventional starting material for classic indole (B1671886) syntheses like the Fischer or Madelung reactions, the phenoxyacetic acid structural motif is found within complex indole-containing molecules. nih.govrsc.org It can be incorporated as a side chain onto a pre-formed indole or used in the construction of a larger framework that is subsequently cyclized to form the indole ring system.

Table 2: Proposed Synthetic Routes to Nitrogen-Containing Heterocycles

| Target Heterocycle | Key Intermediate | Proposed Reaction |

| Quinazolinone | 2-(4-amino-2-chlorophenoxy)acetic acid | Cyclocondensation with a C1 source (e.g., triethyl orthoformate) |

| 1,2,4-Triazole | 2-(4-amino-2-chlorophenoxy)acetohydrazide | Reaction with hydrazine hydrate, followed by cyclization with formic acid |

| Indole Derivative | Ethyl 2-(4-amino-2-chlorophenoxy)acetate | Incorporation as a side chain or part of a larger precursor prior to cyclization |

The synthesis of oxygen-containing heterocycles, such as benzoxazinones, often starts from ortho-substituted phenols or anilines. While the direct cyclization of 2-(4-amino-2-chlorophenoxy)acetic acid to form a simple benzoxazinone (B8607429) is not a standard transformation, the molecule can be used to synthesize more complex oxygen-containing systems. For example, the amino group can be transformed into a hydroxyl group via diazotization, followed by nucleophilic substitution. The resulting phenol (B47542) could then undergo intramolecular cyclization to form a lactone or be used as a precursor for other oxygen heterocycles like pyrans. scielo.org.mx

Role in the Modular Synthesis of Macrocycles and Supramolecular Structures

Macrocycles and supramolecular structures are large, complex molecules with applications in host-guest chemistry, catalysis, and drug delivery. The bifunctional nature of Ethyl 2-(4-amino-2-chlorophenoxy)acetate makes it a potentially useful component in the modular synthesis of such structures. It can be envisioned as a "linker" or "spacer" unit in the construction of macrocyclic polyamides or polyesters. In such a strategy, the amino group of one molecule would be coupled to the carboxylic acid (derived from the ester) of another, leading to the formation of a long-chain polymer that can then be cyclized. While specific examples utilizing this exact compound are not prominent in the literature, its structural characteristics align with the principles of modular synthesis used for creating complex cyclic architectures.

Lack of Publicly Available Data on the Application of Ethyl 2-(4-amino-2-chlorophenoxy)acetate in Organic Material Synthesis

Following a comprehensive and targeted search of scientific literature, patents, and chemical databases, it has been determined that there is no publicly available information regarding the application of Ethyl 2-(4-amino-2-chlorophenoxy)acetate as a synthetic building block in the design and synthesis of new organic materials.

The investigation, which included searches for its use in the creation of polymers, functional dyes, pigments, or other advanced materials, did not yield any specific research findings or documented applications for this particular chemical compound. While information exists for structurally related compounds, the strict focus on "Ethyl 2-(4-amino-2-chlorophenoxy)acetate" as per the user's request prevents the inclusion of such data.